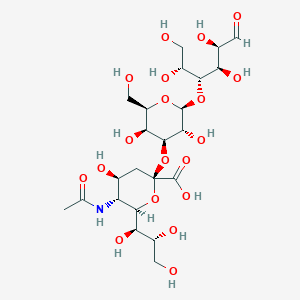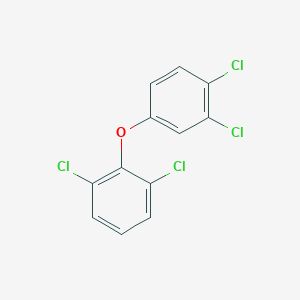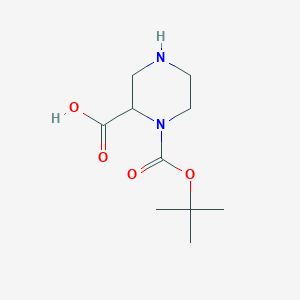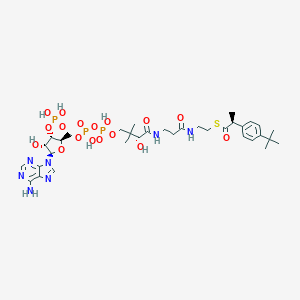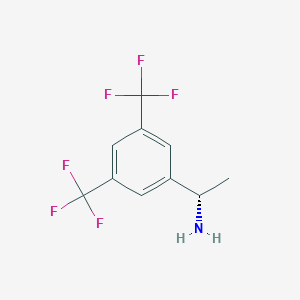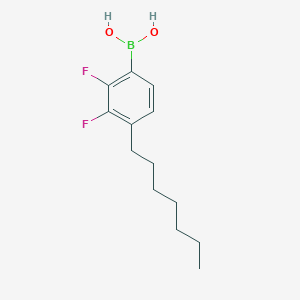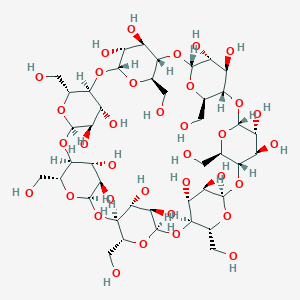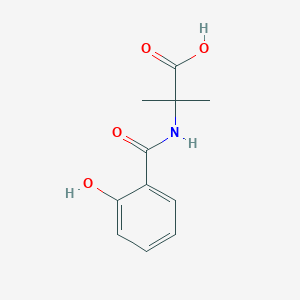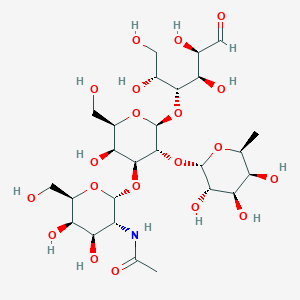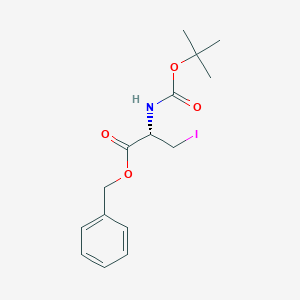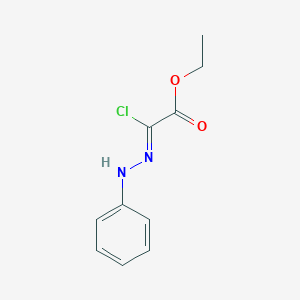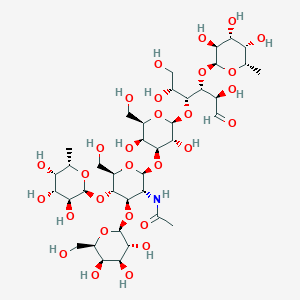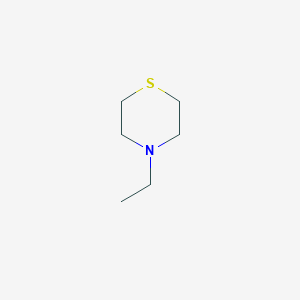
N-Ethylthiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethylthiomorpholine (NETM) is a chemical compound that belongs to the family of heterocyclic organic compounds. It is a sulfur-containing compound that is widely used in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of N-Ethylthiomorpholine involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting acetylcholinesterase, N-Ethylthiomorpholine increases the concentration of acetylcholine in the synaptic cleft, which enhances the transmission of nerve impulses.
Biochemical And Physiological Effects
N-Ethylthiomorpholine has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which enhances cognitive function. It has also been shown to have antioxidant properties, which protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One advantage of using N-Ethylthiomorpholine in lab experiments is its potent inhibitory effect on acetylcholinesterase. This property makes it useful in the study of Alzheimer's disease and other neurological disorders. Another advantage is its antioxidant properties, which make it useful in the study of oxidative stress and its role in various diseases.
One limitation of using N-Ethylthiomorpholine in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling N-Ethylthiomorpholine to avoid exposure to the compound. Another limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-Ethylthiomorpholine. One direction is the development of new acetylcholinesterase inhibitors based on the structure of N-Ethylthiomorpholine. Another direction is the study of the antioxidant properties of N-Ethylthiomorpholine and its potential use in the treatment of oxidative stress-related diseases. Additionally, the study of the toxicity of N-Ethylthiomorpholine and its potential side effects is an important area for future research.
Conclusion
In conclusion, N-Ethylthiomorpholine is a sulfur-containing compound that is widely used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase and has antioxidant properties. While it has advantages for lab experiments, it also has limitations and potential toxicity. Future research should focus on the development of new acetylcholinesterase inhibitors and the study of the antioxidant properties of N-Ethylthiomorpholine.
Synthesis Methods
The synthesis of N-Ethylthiomorpholine involves the reaction of thiomorpholine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature, and the yield of N-Ethylthiomorpholine can be improved by using a solvent such as acetonitrile. The purity of the product can be enhanced by recrystallization from ethanol.
Scientific Research Applications
N-Ethylthiomorpholine has been used in various scientific research applications due to its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes N-Ethylthiomorpholine useful in the study of Alzheimer's disease, as acetylcholinesterase inhibitors are commonly used in the treatment of this disease.
N-Ethylthiomorpholine has also been used in the study of the effects of sulfur-containing compounds on biological systems. It has been shown to have antioxidant properties, which make it useful in the study of oxidative stress and its role in various diseases.
properties
CAS RN |
133024-63-2 |
|---|---|
Product Name |
N-Ethylthiomorpholine |
Molecular Formula |
C6H13NS |
Molecular Weight |
131.24 g/mol |
IUPAC Name |
4-ethylthiomorpholine |
InChI |
InChI=1S/C6H13NS/c1-2-7-3-5-8-6-4-7/h2-6H2,1H3 |
InChI Key |
PYYKWSJZFFSLKR-UHFFFAOYSA-N |
SMILES |
CCN1CCSCC1 |
Canonical SMILES |
CCN1CCSCC1 |
synonyms |
Thiomorpholine, 4-ethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



